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Compound of Interest

Compound Name: AMG580

Cat. No.: B15578437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AMG 580, chemically known as 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-

2-yl)piperidin-1-yl)-2-fluoropropan-1-one, is a potent and selective antagonist of

phosphodiesterase 10A (PDE10A). PDE10A is an enzyme highly expressed in the striatum of

the brain and is a key target for the development of therapeutics for neurological and

psychiatric disorders. Positron Emission Tomography (PET) imaging using fluorine-18 labeled

AMG 580 ([18F]AMG 580) allows for the non-invasive in vivo quantification and assessment of

PDE10A target engagement by drug candidates.

These application notes provide a comprehensive overview and detailed protocols for the

radiolabeling of AMG 580 with fluorine-18, including precursor synthesis, automated

radiosynthesis, purification, and quality control.

Signaling Pathway and Mechanism of Action
AMG 580 acts as an antagonist at the PDE10A enzyme. PDE10A is responsible for the

hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate

(cGMP), two important second messengers in intracellular signaling cascades. By inhibiting

PDE10A, AMG 580 increases the levels of cAMP and cGMP in neuronal cells, thereby

modulating downstream signaling pathways crucial for neuronal function.
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Figure 1: Simplified PDE10A signaling pathway. AMG 580 inhibits PDE10A, leading to

increased cAMP levels and downstream signaling.

Experimental Protocols
Synthesis of the Tosylate Precursor for [18F]AMG 580
The radiosynthesis of [18F]AMG 580 is achieved through a nucleophilic substitution reaction on

a suitable precursor. A common strategy involves the use of a tosylate leaving group on the

corresponding hydroxyl precursor.

Materials and Reagents:

Des-fluoro-hydroxy-AMG 580 (1-(4-(3-(4-(1H-benzo[d]imidazole-2-

carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)-2-hydroxypropan-1-one)

Tosyl chloride (TsCl)

Pyridine

Dichloromethane (DCM)

Saturated sodium bicarbonate solution
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Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Ethyl acetate and hexanes for elution

Procedure:

Dissolve des-fluoro-hydroxy-AMG 580 in anhydrous DCM in a round-bottom flask under an

inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C using an ice bath.

Add pyridine to the solution, followed by the dropwise addition of a solution of tosyl chloride

in anhydrous DCM.

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring

overnight.

Quench the reaction by adding saturated sodium bicarbonate solution.

Separate the organic layer and wash it sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexanes to yield the tosylate precursor.

Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its

identity and purity.

Automated Radiosynthesis of [18F]AMG 580
The radiolabeling is typically performed using an automated synthesis module to ensure

reproducibility and radiation safety.
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Figure 2: General workflow for the automated radiosynthesis of [18F]AMG 580.

Materials and Reagents:
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Tosylate precursor of AMG 580

[18F]Fluoride in [18O]water

Kryptofix 2.2.2. (K222)

Potassium carbonate (K2CO3)

Acetonitrile (MeCN), anhydrous

Dimethyl sulfoxide (DMSO), anhydrous

Water for injection

Ethanol, USP

Sterile filters (0.22 µm)

Automated Synthesis Protocol:

[18F]Fluoride Trapping and Elution: Load the aqueous [18F]fluoride solution onto a pre-

conditioned anion exchange cartridge (e.g., QMA). Elute the trapped [18F]fluoride into the

reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.

Azeotropic Drying: Remove the water by azeotropic distillation with anhydrous acetonitrile

under a stream of nitrogen at elevated temperature (e.g., 110 °C). Repeat this step two to

three times to ensure anhydrous conditions.

Radiolabeling Reaction: Add a solution of the tosylate precursor in anhydrous DMSO to the

dried [18F]fluoride/K222 complex. Heat the reaction mixture at 120-140 °C for 10-15

minutes.

Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject

it onto a semi-preparative HPLC column for purification.

Formulation: Collect the fraction corresponding to [18F]AMG 580. Remove the HPLC solvent

under reduced pressure and reformulate the final product in a sterile solution, typically
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physiological saline containing a small percentage of ethanol for solubility, and pass it

through a 0.22 µm sterile filter into a sterile vial.

Purification by High-Performance Liquid
Chromatography (HPLC)
Semi-preparative HPLC is essential to separate [18F]AMG 580 from the unreacted precursor

and other radiochemical impurities.

Table 1: HPLC Purification Parameters

Parameter Condition

Column
Reversed-phase C18, e.g., Luna C18 (250 x 10

mm, 5 µm)

Mobile Phase
Acetonitrile:Water (with 0.1% Trifluoroacetic

Acid) gradient

Flow Rate 4-5 mL/min

Detection UV (at 254 nm) and a radioactivity detector

Typical Retention Time 15-20 minutes (to be determined empirically)

Quality Control
Rigorous quality control is mandatory to ensure the safety and efficacy of the

radiopharmaceutical for in vivo use.

Table 2: Quality Control Specifications for [18F]AMG 580
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Test Method Specification

Appearance Visual Inspection
Clear, colorless, and free of

particulate matter

pH pH meter or pH strips 4.5 - 7.5

Radionuclidic Identity Half-life determination 105 - 115 minutes

Radiochemical Purity Analytical HPLC ≥ 95%

Chemical Purity
Analytical HPLC (UV

detection)

Precursor and other impurities

within acceptable limits

Specific Activity Calculated from HPLC data
> 1 Ci/µmol at the time of

injection

Residual Solvents Gas Chromatography (GC)
Acetonitrile, DMSO, Ethanol

within USP limits

Bacterial Endotoxins LAL test

< 175 EU/V, where V is the

maximum recommended dose

in mL

Sterility USP <71> Sterile

Analytical HPLC Conditions:

Column: Reversed-phase C18, e.g., Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)

Mobile Phase: Isocratic or gradient elution with Acetonitrile:Water (with 0.1% TFA)

Flow Rate: 1 mL/min

Detection: UV (at 254 nm) and a radioactivity detector

Conclusion
The successful radiolabeling of AMG 580 with fluorine-18 provides a valuable tool for PET

imaging of PDE10A in the brain. The protocols outlined in these application notes provide a

framework for the synthesis, purification, and quality control of [18F]AMG 580. Adherence to
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these detailed procedures is crucial for obtaining a high-quality radiotracer suitable for

preclinical and clinical research in the field of neuroscience and drug development.

Researchers should optimize the reaction and purification conditions based on their specific

automated synthesis platform and available resources.

To cite this document: BenchChem. [Application Notes and Protocols for Radiolabeling AMG
580 with Fluorine-18]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15578437#radiolabeling-amg-580-with-fluorine-18]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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